2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole
Brand Name: Vulcanchem
CAS No.: 1000018-51-8
VCID: VC2307638
InChI: InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12)
SMILES: CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Molecular Formula: C10H10N2O2S2
Molecular Weight: 254.3 g/mol

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

CAS No.: 1000018-51-8

Cat. No.: VC2307638

Molecular Formula: C10H10N2O2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole - 1000018-51-8

Specification

CAS No. 1000018-51-8
Molecular Formula C10H10N2O2S2
Molecular Weight 254.3 g/mol
IUPAC Name 5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C10H10N2O2S2/c1-16(13,14)9-8(12-10(11)15-9)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,12)
Standard InChI Key MENYNNGOWMJUEG-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2
Canonical SMILES CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole (CAS No.: 1000018-51-8) is a thiazole derivative characterized by a five-membered ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The compound features an amino group at position 2, a phenyl ring at position 4, and a methylsulfonyl group at position 5. This unique substitution pattern contributes to its chemical reactivity and biological potential.

The compound has a molecular formula of C10H10N2O2S2 and a molecular weight of 254.3 g/mol. Its structure can be represented by the SMILES notation CS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC=C2, which clearly illustrates the arrangement of the functional groups around the thiazole core.

Table 1. Physicochemical Properties of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole

PropertyValue
Molecular FormulaC10H10N2O2S2
Molecular Weight254.3 g/mol
CAS Number1000018-51-8
IUPAC Name5-methylsulfonyl-4-phenyl-1,3-thiazol-2-amine
AppearanceSolid
Structural ClassificationThiazole derivative

The presence of both polar (amino and methylsulfonyl) and nonpolar (phenyl) groups contributes to the compound's unique physicochemical profile, influencing its solubility, stability, and potential interactions with biological targets.

Spectroscopic Characterization

Spectroscopic methods provide essential tools for confirming the structure and purity of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole. While specific spectral data for this exact compound is limited in the available literature, information from related compounds offers insights into expected spectroscopic features.

Infrared Spectroscopy

In IR spectroscopy, 2-aminothiazole derivatives typically exhibit characteristic absorption bands:

  • NH2 stretching vibrations in the region of 3300-3400 cm−1

  • C=N stretching around 1620-1640 cm−1

  • C-S stretching in the 600-700 cm−1 region

  • S=O stretching of the methylsulfonyl group around 1140-1160 cm−1 and 1300-1320 cm−1

Related 2-aminothiazole derivatives show "IR absorptions at 3373 and 3297 cm−1 clearly characterized the NH2 function" .

Nuclear Magnetic Resonance Spectroscopy

In 1H NMR spectroscopy, characteristic signals would include:

  • A singlet around δ 2.5-3.0 ppm for the methyl group of the methylsulfonyl moiety

  • Multiple signals in the aromatic region (δ 7.0-8.0 ppm) for the phenyl group

  • A broad singlet around δ 6.5-7.5 ppm for the NH2 group

Similar compounds show "1H NMR spectrum revealed the singlet at 2.32 and 6.91 ppm corresponding to the CH3 and amine group, respectively" .

Biological Activities

The biological profile of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole can be inferred from studies on structurally related thiazole derivatives, which have demonstrated diverse pharmacological activities.

Antioxidant Properties

Thiazole derivatives with amino substitution at position 2 have shown significant antioxidant activities. A series of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives were evaluated for their antioxidant potential using various methods:

"The antioxidant activity of the synthesized compounds was evaluated by 2,2-diphenyl-1-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide radical scavenging assay methods. Compounds showed significant radical scavenging potential due to the presence of electron donating substituent on substituted aldehydes."

The presence of the electron-donating amino group at position 2 in 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole suggests potential antioxidant activity, which could be modulated by the electron-withdrawing methylsulfonyl group at position 5.

Antimicrobial Activity

Thiazole derivatives, particularly those with 2-amino substitution, have demonstrated notable antimicrobial properties against various pathogens. Studies on related compounds indicate:

"Some thiazoles show promising anticancer properties. Certain thiazole derivatives have been found to possess antioxidant properties."

A comprehensive review of 2-amino-1,3,4-thiadiazole derivatives highlighted their antimicrobial potential:

"The aim of this review was to highlight the main antimicrobial properties exhibited by derivatives possessing 2-amino-1,3,4-thiadiazole moiety."

While the target compound contains a thiazole rather than a thiadiazole core, the structural similarities, particularly the 2-amino group, suggest potential antimicrobial activity.

Research has shown that "the halogen attached to the phenyl-1,3,4-thiadiazol moieties increases the antibacterial activity with preference against Gram-positive bacteria, while the oxygenated substituents impart antifungal activity."

Table 2. Potential Biological Activities of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole Based on Related Compounds

Biological ActivitySupporting Evidence from Related CompoundsPotential Mechanism
AntioxidantRadical scavenging activity of 2-amino-5-methylthiazol derivativesElectron donation from amino group
AntibacterialActivity of halogenated thiazole derivatives against Gram-positive bacteriaInteraction with bacterial cell components
AntifungalActivity of oxygenated thiazole derivativesDisruption of fungal membrane integrity
AnticancerCytostatic properties of 2-amino-1,3,4-thiadiazoleEnzyme inhibition or cell cycle disruption

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole provides valuable insights for rational drug design and optimization.

Role of the Amino Group

The amino group at position 2 of the thiazole ring serves as a hydrogen bond donor and contributes to the compound's solubility and interaction with biological targets. In related compounds, this group has been associated with antioxidant activity and is often involved in receptor binding.

Influence of the Methylsulfonyl Group

The methylsulfonyl group at position 5 introduces an electron-withdrawing effect that could modulate the electron density of the thiazole ring. This group may enhance water solubility and potentially influence the compound's interaction with biological membranes and targets.

Contribution of the Phenyl Ring

The phenyl ring at position 4 provides lipophilicity and potential for π-π interactions with aromatic amino acid residues in target proteins. Studies on related compounds suggest that "the chlorinated and fluorinated derivatives exhibited good antibacterial activity against S. aureus and E. coli strains and antifungal activity against A. niger with MIC values of 25 μg/mL."

Applications and Future Perspectives

2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole offers promising applications in various fields, particularly in pharmaceutical research and development.

Medicinal Chemistry Applications

The compound's unique structural features make it a valuable scaffold for developing novel therapeutic agents. Potential applications include:

  • Development of antioxidant agents for managing oxidative stress-related conditions

  • Exploration as antimicrobial agents against resistant pathogens

  • Investigation as anticancer agents based on the cytostatic properties of related compounds

  • Utilization in combination therapy to enhance the efficacy of existing drugs

Research Tools

Beyond therapeutic applications, 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole could serve as:

  • A chemical probe for studying biological processes and target engagement

  • A starting material for developing more complex heterocyclic systems

  • A model compound for computational studies of structure-activity relationships

Future Research Directions

Several promising research directions emerge for further exploration of 2-Amino-5-methylsulfonyl-4-phenyl-1,3-thiazole:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive evaluation of biological activities against diverse targets

  • Development of structure-activity relationships through systematic modification

  • Investigation of potential synergistic effects with established therapeutic agents

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